molecular formula C13H13N3O B11182245 N,N-bis(cyanomethyl)-3,4-dimethylbenzamide

N,N-bis(cyanomethyl)-3,4-dimethylbenzamide

Cat. No.: B11182245
M. Wt: 227.26 g/mol
InChI Key: PVXVKOMTIBHCGI-UHFFFAOYSA-N
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Description

N,N-bis(cyanomethyl)-3,4-dimethylbenzamide is an organic compound characterized by the presence of two cyanomethyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(cyanomethyl)-3,4-dimethylbenzamide typically involves the reaction of 3,4-dimethylbenzamide with cyanomethylating agents. One common method is the reaction of 3,4-dimethylbenzamide with bromoacetonitrile in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(cyanomethyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The cyanomethyl groups can participate in nucleophilic substitution reactions.

    Condensation Reactions: The compound can react with aldehydes or ketones to form imines or other condensation products.

    Cyclization Reactions: The presence of the cyano groups allows for cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Condensation: Aldehydes or ketones in the presence of acid or base catalysts.

    Cyclization: Catalysts like Lewis acids (e.g., aluminum chloride) can facilitate cyclization reactions.

Major Products

The major products formed from these reactions include various substituted benzamides, imines, and heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N-bis(cyanomethyl)-3,4-dimethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-bis(cyanomethyl)-3,4-dimethylbenzamide involves its interaction with molecular targets through its cyano and amide functional groups. These interactions can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-bis(cyanomethyl)-3,4-dimethylbenzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

N,N-bis(cyanomethyl)-3,4-dimethylbenzamide

InChI

InChI=1S/C13H13N3O/c1-10-3-4-12(9-11(10)2)13(17)16(7-5-14)8-6-15/h3-4,9H,7-8H2,1-2H3

InChI Key

PVXVKOMTIBHCGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(CC#N)CC#N)C

Origin of Product

United States

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